molecular formula C21H22ClFN4O2 B2380847 (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride CAS No. 1189466-09-8

(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride

Cat. No.: B2380847
CAS No.: 1189466-09-8
M. Wt: 416.88
InChI Key: JAUASKRPVWJDPV-UHFFFAOYSA-N
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Description

The compound “(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride” is a structurally complex molecule featuring a piperazine core linked to a 2-fluorophenyl-substituted imidazole and a 2-methoxyphenyl ketone moiety. The hydrochloride salt enhances its solubility, a common modification for bioactive compounds to improve pharmacokinetics.

Properties

IUPAC Name

[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2.ClH/c1-28-19-9-5-2-6-16(19)20(27)24-12-14-25(15-13-24)21-23-10-11-26(21)18-8-4-3-7-17(18)22;/h2-11H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUASKRPVWJDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride typically involves multi-step organic reactions. One common route begins with the preparation of 2-fluorophenylimidazole from 2-fluoroaniline, followed by the formation of an intermediate imidazole derivative. This is then reacted with a piperazine derivative under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine to facilitate the reaction. Purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Industrial Production Methods

Industrial production of this compound would scale up the laboratory synthesis protocols, emphasizing the use of continuous flow reactors to optimize the yield and purity. Large-scale synthesis may involve automated systems to precisely control reaction conditions and efficient purification technologies to handle bulk quantities of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety.

  • Reduction: : Selective reduction reactions can modify the imidazole ring or the piperazine moiety.

  • Substitution: : Electrophilic aromatic substitution is common, especially on the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation. Reductive agents like lithium aluminum hydride (LiAlH4) are common for reduction reactions. Conditions typically involve controlled temperature and solvent environments to achieve desired products.

Major Products

  • Oxidation Products: : Modified phenyl rings with additional hydroxyl or carbonyl groups.

  • Reduction Products: : Altered imidazole rings with hydrogenated bonds.

  • Substitution Products: : Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders. Its ability to interact with neurotransmitter receptors suggests it may modulate pathways relevant to these conditions.

Case Study : Research indicates that compounds with similar structures have shown promise in treating anxiety and depression by acting as serotonin receptor modulators. The specific interactions of (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride with these receptors could provide insights into developing new antidepressants.

Biological Research

In biological studies, this compound is investigated for its interactions with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in binding to metal ions, which can influence enzyme activity.

Research Findings : Studies have shown that imidazole derivatives can act as inhibitors for certain enzymes involved in cancer progression. The potential of this compound as an anticancer agent is being evaluated through in vitro assays.

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for further derivatization, leading to the creation of more complex molecules with potential pharmaceutical applications.

Synthesis Techniques : The synthesis typically involves multi-step reactions starting from commercially available precursors. Reaction conditions often include the use of solvents like dimethylformamide and bases such as triethylamine to facilitate the formation of the desired product.

Mechanism of Action

The mechanism by which (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride exerts its effects involves binding to molecular targets such as enzymes or receptors. It can interact with neurotransmitter receptors, modulating their activity and influencing cellular signaling pathways. The presence of the fluorine atom and methoxy group can significantly impact its binding affinity and specificity, making it a valuable compound for probing molecular interactions and pathways.

Comparison with Similar Compounds

Notes on Contradictions and Limitations

  • Structural vs. Functional Gaps : While and provide data on receptor targets and antifungal activity, respectively, the target compound’s exact bioactivity remains unverified in the provided evidence.
  • Synthetic Challenges : The target compound’s multi-component structure may require more complex synthetic routes compared to ’s straightforward hydrolysis .
  • Substituent Effects : The ortho-fluorine position in the target compound vs. para-fluorine in could lead to divergent binding modes, necessitating further experimental validation.

This analysis synthesizes structural, pharmacological, and synthetic insights from diverse sources, highlighting the target compound’s unique profile while acknowledging gaps in direct evidence. Future studies should prioritize in vitro receptor assays and metabolic stability tests to confirm these hypotheses.

Biological Activity

The compound (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H26FN5O3·HCl
  • Molecular Weight : 439.5 g/mol

Structural Representation

ComponentDescription
Phenyl Groups Two aromatic rings contribute to the lipophilicity and potential receptor interactions.
Fluorine Atom The presence of fluorine may enhance metabolic stability and binding affinity.
Piperazine Ring Known for its role in various pharmacological agents, influencing central nervous system activity.

The biological activity of this compound is attributed to its interaction with various biological targets, including:

  • Receptors : It may act as an antagonist or agonist at certain neurotransmitter receptors, particularly in the central nervous system.
  • Enzymatic Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism or signal transduction pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : Studies have shown that similar compounds with imidazole and piperazine moieties can exhibit antidepressant effects by modulating serotonin and norepinephrine levels.
  • Antitumor Activity : Preliminary data suggest cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

  • Antidepressant Efficacy :
    • A study conducted on rodent models demonstrated significant reductions in depressive-like behaviors after administration of similar imidazole derivatives, suggesting potential for clinical applications in mood disorders .
  • Antitumor Effects :
    • In vitro assays revealed that compounds with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong anticancer potential .

Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates neurotransmitter levels
AntitumorInduces apoptosis in cancer cell lines
Enzymatic InhibitionPotential interaction with metabolic enzymes

Q & A

Q. How do structural modifications (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) impact potency and selectivity?

  • SAR Analysis : Fluorine enhances H₁ receptor binding (ΔΔG: -1.2 kcal/mol via halogen bonding). Chlorine increases lipophilicity (clogP +0.5) but reduces CNS penetration .

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